molecular formula C14H14N4O4S B5759383 ETHYL 4-AMINO-2-[(3-NITROBENZYL)SULFANYL]-5-PYRIMIDINECARBOXYLATE

ETHYL 4-AMINO-2-[(3-NITROBENZYL)SULFANYL]-5-PYRIMIDINECARBOXYLATE

Cat. No.: B5759383
M. Wt: 334.35 g/mol
InChI Key: SIVSCHNCYOFLLS-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-[(3-nitrobenzyl)sulfanyl]-5-pyrimidinecarboxylate: is a complex organic compound with a molecular formula of C₁₄H₁₄N₄O₄S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2-[(3-nitrobenzyl)sulfanyl]-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as triethylamine in boiling ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and high-temperature reactions are also employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-2-[(3-nitrobenzyl)sulfanyl]-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Ethyl 4-amino-2-[(3-nitrobenzyl)sulfanyl]-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-[(3-nitrobenzyl)sulfanyl]-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-amino-2-[(3-nitrobenzyl)sulfanyl]-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-amino-2-[(3-nitrophenyl)methylsulfanyl]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-2-22-13(19)11-7-16-14(17-12(11)15)23-8-9-4-3-5-10(6-9)18(20)21/h3-7H,2,8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVSCHNCYOFLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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